![molecular formula C17H16ClN3O5S2 B2497412 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899976-54-6](/img/structure/B2497412.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiazoles and acetamides represent important classes of compounds within organic chemistry, known for their versatility and range of applications in materials science, pharmaceuticals, and agricultural products. The compound of interest belongs to this category, featuring a thiadiazole ring—a heterocyclic compound containing sulfur and nitrogen—and an acetamide group, indicative of potential biological activity and chemical reactivity.
Synthesis Analysis
Synthesis of thiadiazole and acetamide derivatives often involves condensation reactions, carbodiimide condensation, or reactions with amines. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases a reaction between thiadiazole derivatives and amines under specific conditions (Ismailova et al., 2014).
Molecular Structure Analysis
Structural analysis of thiadiazole and acetamide derivatives reveals diverse molecular geometries and intermolecular interactions. The molecule's structure is influenced by its substituents, as demonstrated in compounds with close structural relations to the target molecule, where crystallographic studies show specific orientations and hydrogen bonding patterns that contribute to stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole and acetamide derivatives includes the ability to participate in various organic reactions, such as nucleophilic substitution and electrophilic addition. Their chemical properties are significantly influenced by the presence of electron-withdrawing or donating groups, affecting their reactivity and stability.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and can be significantly varied by substituting different groups on the thiadiazole or acetamide moieties.
Chemical Properties Analysis
The chemical properties of thiadiazole and acetamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in synthesis and pharmaceutical design. For example, the pKa values of acetamide derivatives provide insight into their acid-base behavior, which is essential for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activities
Research on thiadiazole derivatives, such as the synthesis of formazans from Mannich bases of thiadiazole compounds, demonstrates their potential as antimicrobial agents. This highlights a common application of thiadiazole derivatives in developing compounds with antimicrobial properties (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014). Additionally, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation highlights the versatility of thiadiazole derivatives in creating novel compounds that could be explored for various biological activities (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, Yanhua Xu, 2014).
Antitumor and Antioxidant Evaluation
The development of thiadiazole derivatives for antitumor and antioxidant applications indicates the potential of such compounds in medicinal chemistry. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities, showcasing the therapeutic potential of thiadiazole-based compounds (W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is likely to be similar to that of other thiazides, which are known to inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys .
Mode of Action
The compound interacts with its targets by inhibiting the reabsorption of sodium and chloride ions from the distal convoluted tubules in the kidneys . This inhibition leads to an increase in the excretion of these ions, along with water, from the body .
Biochemical Pathways
The inhibition of Na+/Cl- reabsorption in the kidneys affects the electrolyte balance in the body, leading to increased water loss (diuresis). This can affect various biochemical pathways, particularly those involved in fluid balance and blood pressure regulation .
Pharmacokinetics
Thiazides are generally well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Eigenschaften
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c1-25-11-4-6-14(26-2)13(8-11)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHQOZVUXMSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

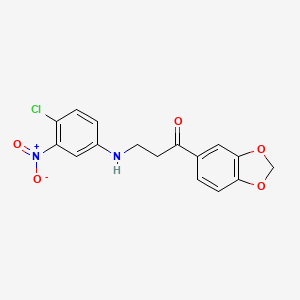
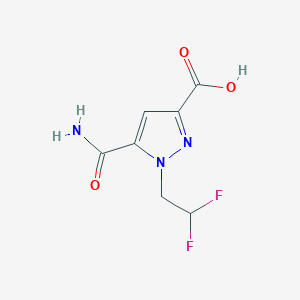
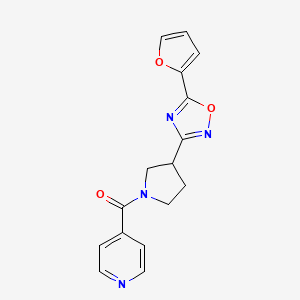

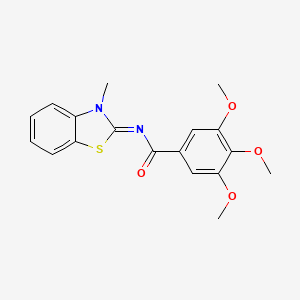
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

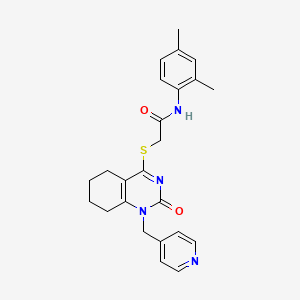
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
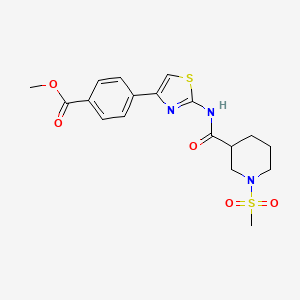

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)